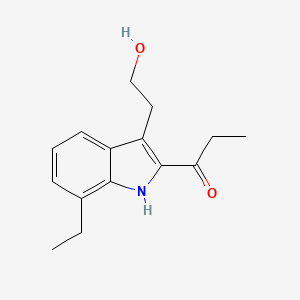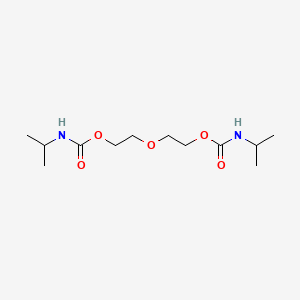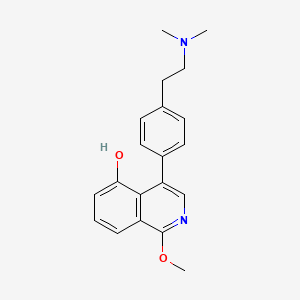
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various amine derivatives .
Scientific Research Applications
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with various signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
4-{(1E)-1-[(2E)-{[4-(dimethylamino)phenyl]methylidene}hydrazono]ethyl}benzene-1,3-diol: This compound is an azine derivative with similar structural features.
(E)-[4-(dimethylamino)phenyl]-vinylquinoxalines: These compounds are used as precursors for nonlinear optical chromophores.
Uniqueness
4-(4-(2-(Dimethylamino)ethyl)phenyl)-1-methoxyisoquinolin-5-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
CAS No. |
651030-70-5 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[4-[2-(dimethylamino)ethyl]phenyl]-1-methoxyisoquinolin-5-ol |
InChI |
InChI=1S/C20H22N2O2/c1-22(2)12-11-14-7-9-15(10-8-14)17-13-21-20(24-3)16-5-4-6-18(23)19(16)17/h4-10,13,23H,11-12H2,1-3H3 |
InChI Key |
XXBSNXGQXQGZAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


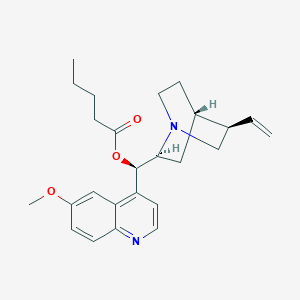
![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
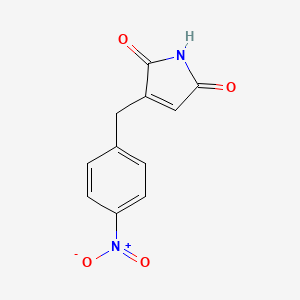
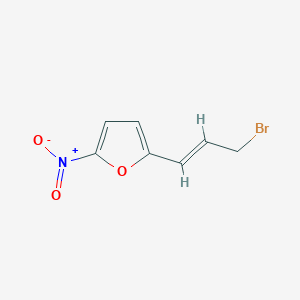
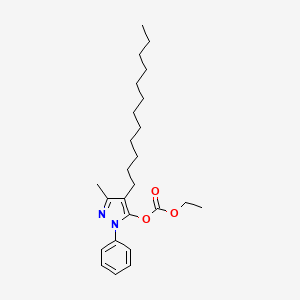
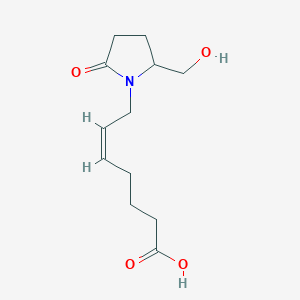
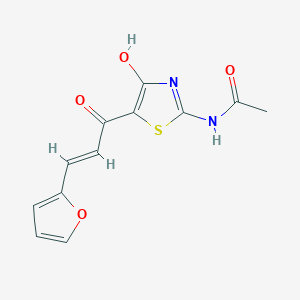

![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-dichlorophenyl)-N-methyl-](/img/structure/B12896605.png)
